N-butyl-3,5-dinitrobenzamide
Overview
Description
N-butyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C11H13N3O5 It is a derivative of benzamide, characterized by the presence of nitro groups at the 3 and 5 positions of the benzene ring and a butyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-3,5-dinitrobenzamide can be synthesized through the direct condensation of 3,5-dinitrobenzoic acid with n-butylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of n-butylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of a solid acid catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation. This method offers advantages such as low reaction times, high yields, and an eco-friendly process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions replace the nitro groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and n-butylamine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or other strong nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: N-butyl-3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3,5-dinitrobenzoic acid and n-butylamine.
Scientific Research Applications
N-butyl-3,5-dinitrobenzamide has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in developing new therapeutic agents due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-3,5-dinitrobenzamide involves its interaction with biological targets, particularly in microbial cells. The nitro groups in the compound are believed to contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.
Comparison with Similar Compounds
N-butyl-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
3,5-dinitrobenzoic acid: Lacks the butyl group and amide functionality, making it less versatile in chemical reactions.
N-butyl-3,5-diaminobenzamide: The reduced form of this compound, which has different chemical properties and reactivity.
Ethyl 3,5-dinitrobenzoate: An ester derivative with similar antimicrobial properties but different reactivity due to the ester functional group.
Properties
IUPAC Name |
N-butyl-3,5-dinitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-2-3-4-12-11(15)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,2-4H2,1H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIFCTOQWKVMBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322756 | |
Record name | N-butyl-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2782-41-4 | |
Record name | NSC401979 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-butyl-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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